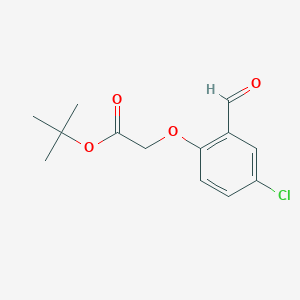
Tert-butyl 2-(4-chloro-2-formylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(4-chloro-2-formylphenoxy)acetate: is an organic compound that features a tert-butyl ester group, a chloro-substituted aromatic ring, and a formyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-chloro-2-formylphenoxy)acetate typically involves the esterification of 2-(4-chloro-2-formylphenoxy)acetic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or by using coupling reagents like EDCI and HOBt . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Tert-butyl 2-(4-chloro-2-formylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: 2-(4-chloro-2-carboxyphenoxy)acetic acid.
Reduction: 2-(4-chloro-2-hydroxyphenoxy)acetate.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
科学研究应用
Tert-butyl 2-(4-chloro-2-formylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of tert-butyl 2-(4-chloro-2-formylphenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The chloro group can also participate in halogen bonding, influencing molecular interactions and stability.
相似化合物的比较
Similar Compounds
Tert-butyl acetate: A simpler ester with similar industrial applications.
Tert-butyl 2-(4-chlorophenoxy)acetate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Tert-butyl 2-(4-formylphenoxy)acetate:
Uniqueness
Tert-butyl 2-(4-chloro-2-formylphenoxy)acetate is unique due to the presence of both a chloro and a formyl group on the aromatic ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and industrial processes.
属性
分子式 |
C13H15ClO4 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC 名称 |
tert-butyl 2-(4-chloro-2-formylphenoxy)acetate |
InChI |
InChI=1S/C13H15ClO4/c1-13(2,3)18-12(16)8-17-11-5-4-10(14)6-9(11)7-15/h4-7H,8H2,1-3H3 |
InChI 键 |
QACORMWJWFSFMI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

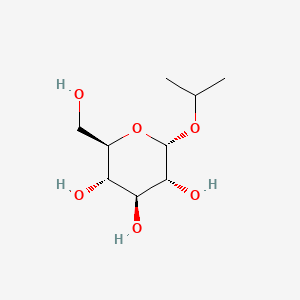
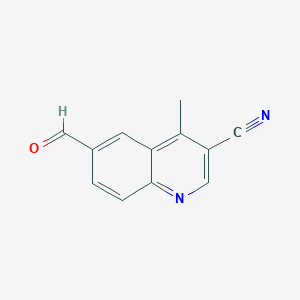
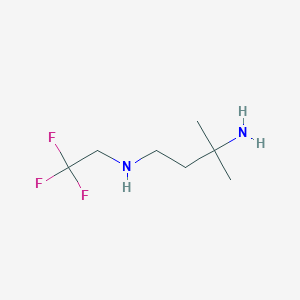
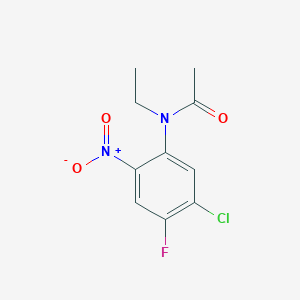
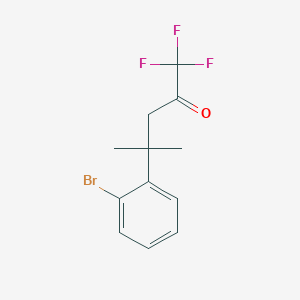
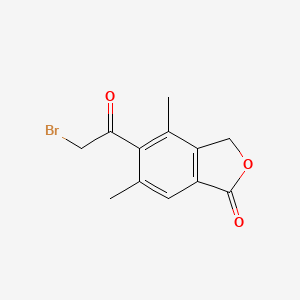
![N-[2-(2-chloro-5-iodopyrimidine-4-ylamino)ethyl]acetamide](/img/structure/B8313735.png)
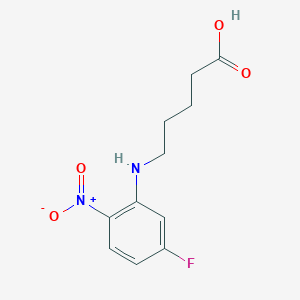
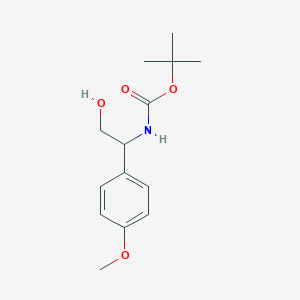
![[3-(4-Cyano-butoxy)-phenyl]-acetic acid](/img/structure/B8313747.png)
![[p-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)phenyl]acetic Acid](/img/structure/B8313750.png)
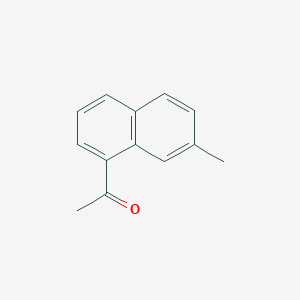
![Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B8313753.png)
![2-Ethyl-9-methyl-13-(3-phenylpropyl)-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8313761.png)
